![molecular formula C12H15NO4 B13540705 Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound features a unique structure that includes a dioxin ring fused with a benzene ring, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate typically involves several steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: This step involves the rearrangement of the azide to form an isocyanate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and then salified to yield the final product.
Analyse Chemischer Reaktionen
Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the glycine moiety, using reagents like alkyl halides.
Wissenschaftliche Forschungsanwendungen
Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate involves its interaction with specific molecular targets. The dioxin ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate can be compared with other similar compounds such as:
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: This compound shares a similar dioxin ring structure but differs in its functional groups.
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate: Another compound with a similar core structure but different substituents.
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)acetate |
InChI |
InChI=1S/C12H15NO4/c1-15-12(14)8-13-7-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,13H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
HSEFRRKVLRYZIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNCC1=CC2=C(C=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
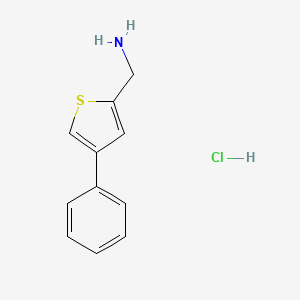
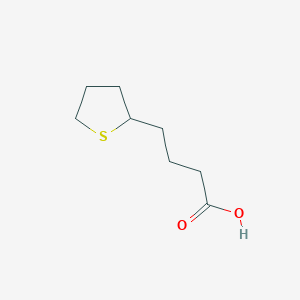
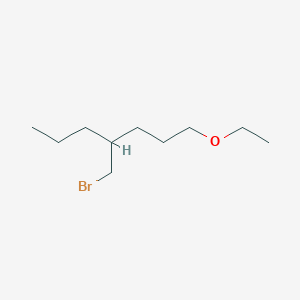
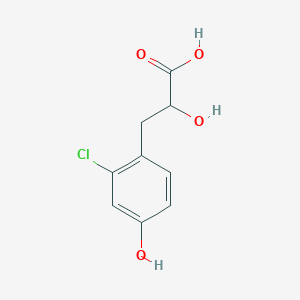


![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol](/img/structure/B13540677.png)


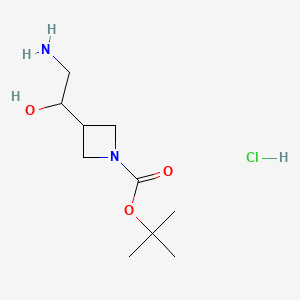
![2-[1-(Trifluoromethyl)cyclobutyl]pyridine-4-carboxylic acid](/img/structure/B13540707.png)
![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)
